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Compound of Interest

Compound Name: 4-Methylpyridazine

Cat. No.: B073047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-
methylpyridazine and its derivatives in the synthesis of bioactive molecules. Pyridazine

scaffolds are of significant interest in medicinal chemistry due to their ability to modulate the

activity of various biological targets. These notes focus on the synthesis of kinase inhibitors,

providing a practical guide for researchers in drug discovery and development.

Introduction to 4-Methylpyridazine in Medicinal
Chemistry
4-Methylpyridazine is a versatile heterocyclic building block in the synthesis of

pharmaceuticals and agrochemicals.[1] Its unique nitrogen-containing ring structure can

enhance biological activity and improve the pharmacokinetic properties of synthesized

molecules. The pyridazine core is a key feature in numerous potent and selective inhibitors of

various enzymes, including kinases, which are critical targets in oncology and inflammatory

diseases.

Case Study: Synthesis of Pyridazine-Based ALK5
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This section details the synthesis and biological activity of a series of 4,6-disubstituted

pyridazine derivatives as potent inhibitors of the Transforming Growth Factor-β (TGF-β) Type 1

receptor kinase, also known as Activin-Like Kinase 5 (ALK5).[2] TGF-β signaling is a crucial

pathway in cell growth, differentiation, and immune response, and its dysregulation is

implicated in cancer and fibrosis.[2]

Biological Activity of Pyridazine-Based ALK5 Inhibitors
The inhibitory potency of the synthesized pyridazine derivatives against the ALK5 receptor

kinase was evaluated. The data is presented in the table below, showcasing the structure-

activity relationship (SAR) for this series of compounds.

Compound ID R Group ALK5 pKᵢ
ALK5 pIC₅₀ (hA549
cells)

1A 3-pyridyl 6.0 -

1B 4-pyridyl 6.0 -

2A 2-amino-4-pyridyl 7.4 6.05

4 2-amino-4-pyridyl 7.4 6.05

5 3-amino-4-pyridyl 6.1 -

6 2-acetamido-4-pyridyl 5.4 -

Table 1: Biological

activity of synthesized

pyridazine-based

ALK5 inhibitors.[2]

TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TGF-

βR2), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5

subsequently phosphorylates its downstream targets, Smad2 and Smad3. These

phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to

regulate the transcription of target genes involved in various cellular processes.
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TGF-β/ALK5 Signaling Pathway and Inhibition

Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key intermediates

and the final pyridazine-based ALK5 inhibitors, based on the methodologies reported in the

literature.[2][3]

General Synthetic Workflow
The synthesis of the target pyridazine-based ALK5 inhibitors can be conceptualized as a multi-

step process starting from a suitably substituted pyridazine core. A generalized workflow is

depicted below.
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General Synthetic Workflow for Pyridazine-based ALK5 Inhibitors
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Synthesis of Intermediate 26a: 3-Chloro-5-(5-chloro-2-
fluorophenyl)pyridazine.[3]
Materials:

3,5-Dichloropyridazine (25a)

(5-Chloro-2-fluorophenyl)boronic acid

Cesium carbonate (Cs₂CO₃)

Palladium(II) acetate (Pd(OAc)₂)

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

1,4-Dioxane/water (4:1)

Procedure:

In a suitable vial, a mixture of 3,5-dichloropyridazine (100 mg, 0.67 mmol), (5-chloro-2-

fluorophenyl)boronic acid (117 mg, 0.67 mmol), and cesium carbonate (550 mg, 1.68 mmol)

in 1,4-dioxane/water (4:1, 5 mL) is degassed by bubbling with nitrogen.

Palladium(II) acetate (7.6 mg, 0.03 mmol) and dppf (19 mg, 0.03 mmol) are added to the

mixture.

The vial is sealed and heated at 75 °C for 4 hours.

After cooling, ethyl acetate is added, and the mixture is washed with brine.

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced

pressure.

The crude product is purified by flash chromatography to afford the title compound.

Synthesis of Compound 4: N-(4-(6-(5-chloro-2-
fluorophenyl)pyridazin-4-yl)pyridin-2-yl)acetamide.[3]
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Materials:

Intermediate 26b (prepared similarly to 26a)

tert-Butyl (4-bromopyridin-2-yl)carbamate

Cesium carbonate (Cs₂CO₃)

Xantphos

Palladium(II) acetate (Pd(OAc)₂)

1,4-Dioxane

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

Buchwald-Hartwig Amination: In a suitable vial, a mixture of intermediate 26b (200 mg, 0.89

mmol), tert-butyl (4-bromopyridin-2-yl)carbamate (305 mg, 1.12 mmol), and cesium

carbonate (586 mg, 1.79 mmol) in 1,4-dioxane (10 mL) is degassed by bubbling with

nitrogen.

Xantphos (51.75 mg, 0.090 mmol) and palladium(II) acetate (10.1 mg, 0.04 mmol) are

added.

The vial is sealed and irradiated with microwaves at 105 °C for 1.5 hours.

After cooling, ethyl acetate is added, and the mixture is washed with brine. The organic layer

is dried, filtered, and concentrated.

Boc Deprotection: Trifluoroacetic acid (1.1 mL, 14.43 mmol) is added to a suspension of the

crude product from the previous step (0.480 mmol) in DCM (6 mL).

The reaction mixture is stirred at room temperature for 3 hours.
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The volatiles are removed under vacuum. The residue is purified by solid-phase extraction

(SCX) to afford the final compound 4.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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